molecular formula C24H25N3O4 B12180865 1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12180865
M. Wt: 419.5 g/mol
InChI Key: JYCCZJSDKJOUNP-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of indole and piperazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, including the formation of the indole and piperazine intermediates, followed by their coupling. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of palladium catalysts, ligands, and bases under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of indole, piperazine, and benzodioxole moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C24H25N3O4/c28-23(7-3-4-18-15-25-20-6-2-1-5-19(18)20)26-10-12-27(13-11-26)24(29)17-8-9-21-22(14-17)31-16-30-21/h1-2,5-6,8-9,14-15,25H,3-4,7,10-13,16H2

InChI Key

JYCCZJSDKJOUNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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